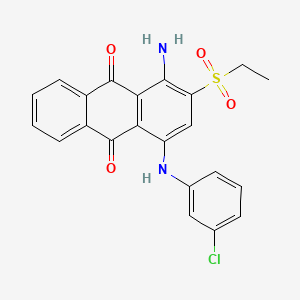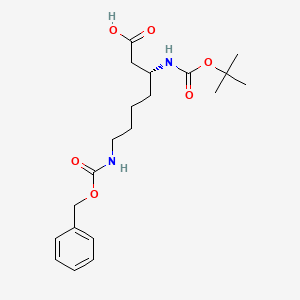
Boc-D-beta-homolysine(Cbz)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-beta-homolysine(Cbz) is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protective groups. It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-beta-homolysine(Cbz) typically involves the protection of the amino groups using Boc and Cbz groups. The process begins with the amino acid lysine, which undergoes selective protection of the epsilon-amino group with the benzyloxycarbonyl group. The alpha-amino group is then protected with the tert-butoxycarbonyl group. This dual protection strategy ensures that the amino groups are protected during subsequent synthetic steps .
Industrial Production Methods: Industrial production of Boc-D-beta-homolysine(Cbz) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents used are typically of high purity, and the reaction conditions are carefully controlled to prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Boc-D-beta-homolysine(Cbz) undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, while the Cbz group can be removed via catalytic hydrogenation.
Substitution Reactions:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal and palladium on carbon with hydrogen for Cbz removal.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include the deprotected amino acid or peptides with newly introduced functional groups .
Aplicaciones Científicas De Investigación
Boc-D-beta-homolysine(Cbz) is widely used in scientific research, particularly in:
Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.
Drug Development: The compound is used in the synthesis of peptide-based drugs and as a precursor for various pharmaceutical compounds.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.
Material Science: The compound is used in the preparation of peptide nanotubes and other nanomaterials.
Mecanismo De Acción
The mechanism of action of Boc-D-beta-homolysine(Cbz) primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation, revealing the free amino groups for further reactions .
Comparación Con Compuestos Similares
Boc-L-beta-homolysine(Cbz): Similar in structure but with different stereochemistry.
Boc-L-beta-homolysine: Lacks the Cbz protective group.
Cbz-L-beta-homolysine: Lacks the Boc protective group.
Uniqueness: Boc-D-beta-homolysine(Cbz) is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it highly valuable in complex peptide synthesis and other organic synthesis applications.
Propiedades
Fórmula molecular |
C20H30N2O6 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1 |
Clave InChI |
MAHOLRAVFZCBFL-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


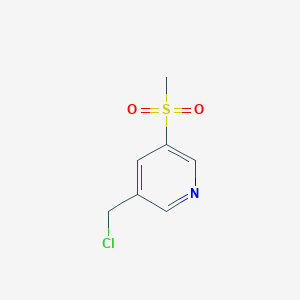
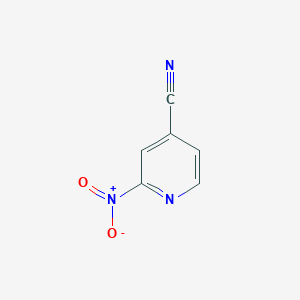
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

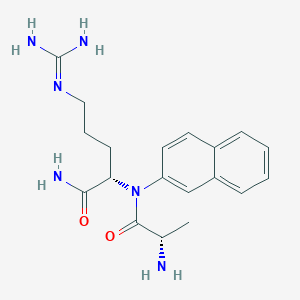


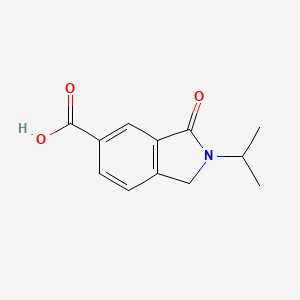
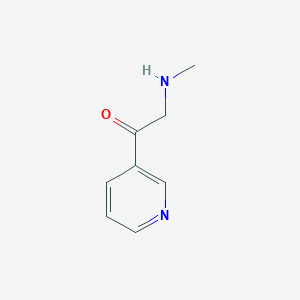
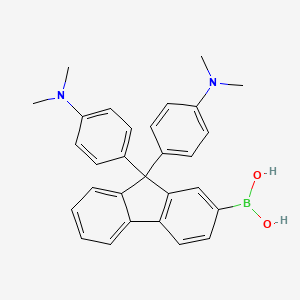
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)


